

Application Notes and Protocols: AS-99 Free Base

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Compound of Interest

Compound Name: AS-99 free base

Cat. No.: B12422423

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Abstract

AS-99 is a first-in-class, potent, and selective inhibitor of the ASH1L histone methyltransferase, demonstrating significant anti-leukemic activity.[1][2][3] It functions by blocking cell proliferation, inducing apoptosis and differentiation, and downregulating MLL fusion target genes.[1][3]

These application notes provide detailed information on the dosage and administration of **AS-99 free base** for both in vitro and in vivo research applications, along with protocols for key experimental assays.

In Vitro Applications

Table 1: In Vitro Activity and Dosage of AS-99 Free Base

Parameter	Cell Lines	Concentration	Incubation Time	Notes
IC50	MLL-rearranged leukemia cells (e.g., MV4;11, MOLM13)	0.79 μ M	7 days	Potent inhibitor of cell proliferation.[1][2]
Kd	ASH1L	0.89 μ M	N/A	High binding affinity to the target enzyme.[1][2]
Apoptosis Induction	MLL leukemia cells	1-8 μ M	7 days	Induces apoptosis in a dose-dependent manner.[1][2]
Selectivity	Panel of 20 histone methyltransferases	50 μ M	N/A	Over 100-fold selectivity for ASH1L.[1][2]
Limited Effect	Leukemia cells without MLL1 translocations (e.g., SET2, K562)	\geq 10 μ M	7 days	Demonstrates specificity for MLL-rearranged leukemias.[1][2]

Experimental Protocols: In Vitro

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of AS-99 on leukemia cell lines.

Materials:

- Leukemia cell lines (e.g., MV4;11, MOLM13, K562)

- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- **AS-99 free base**, dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- 96-well plates
- Multichannel pipette
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium.
- Prepare serial dilutions of AS-99 in complete medium. The final DMSO concentration should not exceed 0.1%.
- Add 100 μ L of the AS-99 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
- Incubate the plate for 7 days at 37°C in a humidified atmosphere with 5% CO₂.
- Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- Add 100 μ L of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software.

Protocol 2: Apoptosis Assay (Annexin V Staining)

This protocol describes the detection of apoptosis in leukemia cells treated with AS-99 using flow cytometry.

Materials:

- Leukemia cell lines (e.g., MV4;11, K562)
- **AS-99 free base**, dissolved in DMSO
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Procedure:

- Seed cells in a 6-well plate and treat with varying concentrations of AS-99 (e.g., 1-8 μM) for 7 days. Include a vehicle control.
- Harvest the cells by centrifugation.
- Wash the cells twice with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI) to 100 μL of the cell suspension.
- Incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour.

In Vivo Applications

Table 2: In Vivo Dosage and Pharmacokinetics of AS-99 Free Base in Mice

Parameter	Value	Administration Route	Dosing Schedule	Animal Model
Dosage	30 mg/kg	Intraperitoneal (i.p.)	Once daily for 14 days	Xenotransplantation mouse model of MLL leukemia. [1][2]
AUC (i.v.)	9701 hrng/mL	Intravenous	N/A	Mice.[1][4]
AUC (i.p.)	10,699 hrng/mL	Intraperitoneal	N/A	Mice.[1][4]
Half-life	~5-6 hours	i.v. and i.p.	N/A	Mice.[1][4]
Cmax	>10 µM	i.v. and i.p.	N/A	Mice.[1][4]

Experimental Protocols: In Vivo

Protocol 3: Xenotransplantation Mouse Model for Leukemia

This protocol provides a general framework for evaluating the in vivo efficacy of AS-99 in a leukemia mouse model.

Materials:

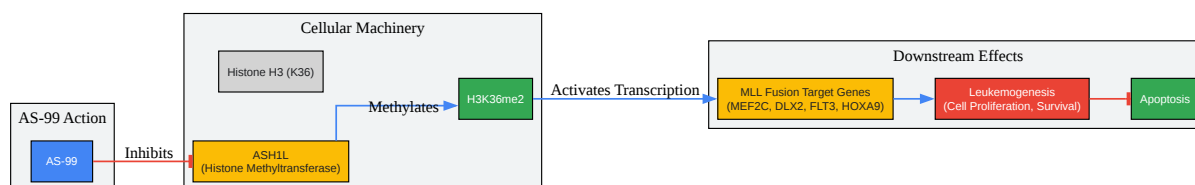
- Immunocompromised mice (e.g., NSG mice)
- MLL-rearranged leukemia cells expressing luciferase (e.g., MV4;11-luc)
- AS-99 free base**
- Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)
- Bioluminescence imaging system

Procedure:

- Inject 1×10^6 MV4;11-luc cells intravenously into NSG mice.
- Monitor tumor engraftment by bioluminescence imaging.
- Once the tumor burden is established, randomize the mice into treatment and control groups.
- Administer AS-99 (30 mg/kg) or vehicle intraperitoneally once daily for 14 consecutive days. [1][2]
- Monitor the tumor burden throughout the study using bioluminescence imaging.
- Monitor animal health and body weight regularly.
- At the end of the study, euthanize the mice and collect tissues (e.g., bone marrow, spleen) for further analysis (e.g., flow cytometry, histology).

Mechanism of Action & Signaling Pathway

AS-99 is a selective inhibitor of ASH1L, a histone methyltransferase that plays a crucial role in the pathogenesis of MLL-rearranged leukemia.[3] By inhibiting ASH1L, AS-99 prevents the methylation of histone H3 at lysine 36 (H3K36me2), leading to the downregulation of key MLL fusion target genes required for leukemogenesis, such as MEF2C, DLX2, FLT3, and HOXA9. [1][4] This ultimately results in decreased cell proliferation and the induction of apoptosis in leukemia cells.[1]

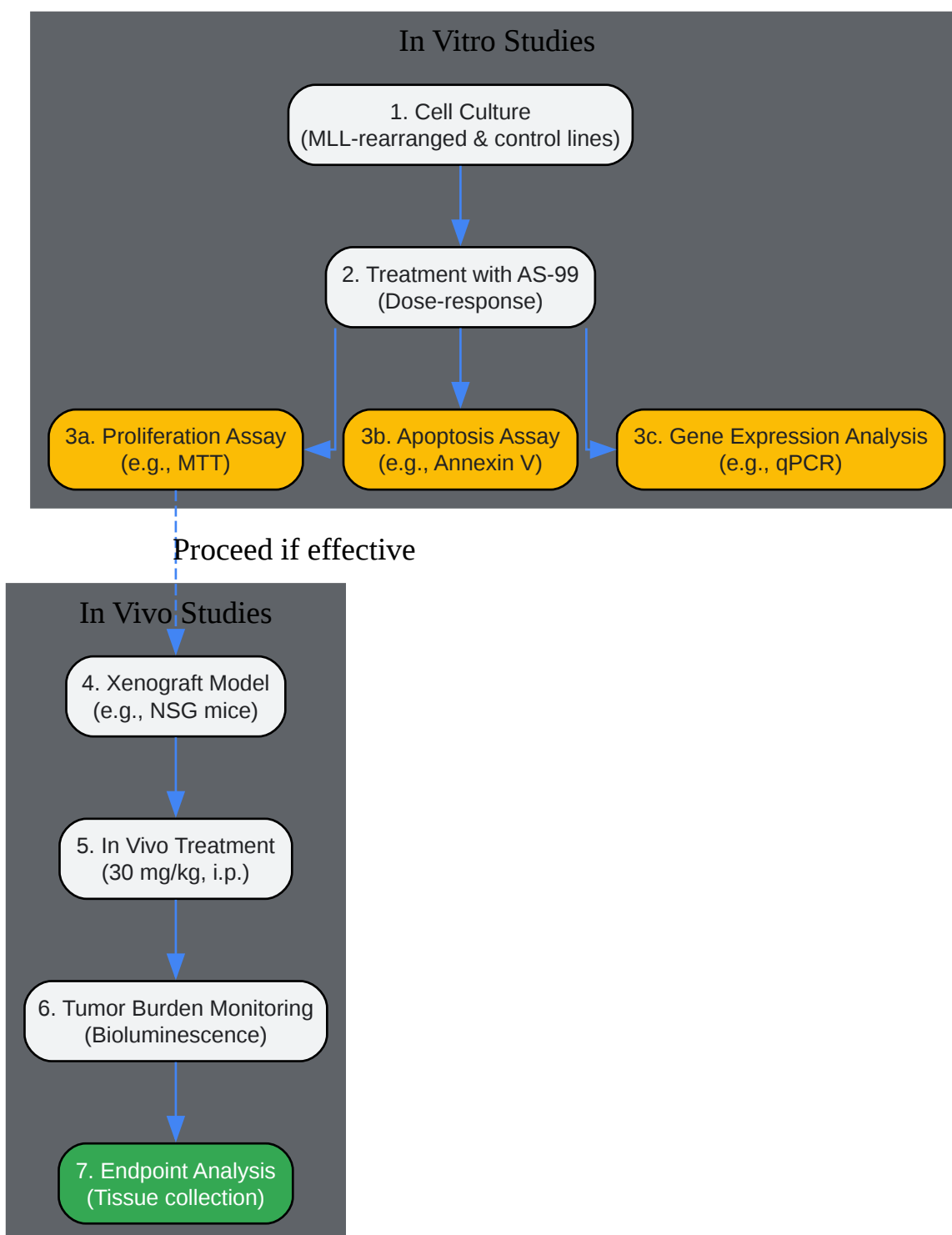


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Caption: AS-99 inhibits ASH1L, leading to reduced H3K36 methylation and downregulation of MLL fusion target genes, ultimately inducing apoptosis in leukemia cells.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the efficacy of AS-99.



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Caption: A typical workflow for investigating AS-99 involves initial in vitro screening followed by in vivo validation in animal models.

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